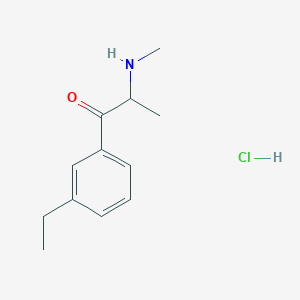

3-Ethylmethcathinone hydrochloride

Description

Contextualization within Novel Psychoactive Substances (NPS) Research

Novel psychoactive substances represent a significant and evolving challenge for public health and regulatory agencies worldwide. These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. 3-Ethylmethcathinone is a characteristic example of an NPS, specifically a synthetic cathinone (B1664624) developed for the designer drug market. caymanchem.com The research into such compounds is largely driven by the need to identify and characterize them in forensic samples, understand their pharmacological mechanisms, and assess their potential for harm. The legal status of 3-EMC varies by jurisdiction, but many countries classify it as a controlled substance due to its potential for abuse and the absence of any recognized medical application. ontosight.ai In the United States, synthetic cathinones are generally classified as Schedule I substances under the Controlled Substances Act, reflecting a high potential for abuse and no accepted medical use. ontosight.ai

Classification and Structural Relationships within the Cathinone Chemical Class

3-Ethylmethcathinone's chemical identity is defined by its core cathinone structure. It is a synthetic stimulant belonging to the cathinone class, which is a subgroup of amphetamine-like substances. ontosight.ai The formal chemical name for the compound is 1-(3-ethylphenyl)-2-(methylamino)-1-propanone, with the hydrochloride salt being a common form for analytical reference standards. caymanchem.com

Interactive Data Table: Chemical Properties of 3-Ethylmethcathinone Hydrochloride

| Property | Value |

|---|---|

| Formal Name | 1-(3-ethylphenyl)-2-(methylamino)-1-propanone, monohydrochloride |

| Synonym | 3-EMC |

| Molecular Formula | C₁₂H₁₇NO • HCl |

| Formula Weight | 227.7 g/mol |

| Appearance | Crystalline solid |

Data sourced from Cayman Chemical caymanchem.com

Amphetamine and Phenethylamine (B48288) Class Affiliation

The chemical architecture of 3-EMC places it within the broader phenethylamine family. Cathinones are fundamentally β-keto (beta-keto) analogues of their corresponding phenethylamines. caymanchem.com This structural relationship is significant as it underpins the stimulant properties of the compound. The core phenethylamine skeleton is a common feature in a wide range of psychoactive substances, including naturally occurring neurotransmitters and synthetic drugs like amphetamine. The presence of a ketone functional group at the beta position of the propane (B168953) chain is what specifically distinguishes cathinones from amphetamines. ontosight.ai

Distinctions from Related Cathinone Analogues (e.g., 4-Methylmethcathinone, 3-Methylmethcathinone)

3-EMC is a structural isomer of other synthetic cathinones, most notably 4-methylmethcathinone (mephedrone, 4-MMC) and 3-methylmethcathinone (3-MMC). wikipedia.orgwikipedia.org The key distinction between these compounds lies in the position of the alkyl substituent on the phenyl ring. In 3-EMC, an ethyl group is attached at the third position (meta-position) of the phenyl ring. In contrast, 4-MMC and 3-MMC have a methyl group at the fourth (para-position) and third (meta-position) respectively. researchgate.net

This seemingly minor variation in molecular structure can lead to differences in their pharmacological profiles. For instance, research on 3-MMC and 4-MMC suggests variations in their effects, with 4-MMC often described as having more entactogenic or MDMA-like qualities, while 3-MMC is reported to be more stimulating. nih.gov While detailed pharmacological studies on 3-EMC are scarce, it is plausible that the nature and position of the alkyl group on the phenyl ring influence its interaction with monoamine transporters.

Interactive Data Table: Structural Comparison of Cathinone Analogues

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| 3-Ethylmethcathinone (3-EMC) | C₁₂H₁₇NO | 191.274 | Ethyl group at the 3-position of the phenyl ring |

| 4-Methylmethcathinone (4-MMC) | C₁₁H₁₅NO | 177.24 | Methyl group at the 4-position of the phenyl ring |

| 3-Methylmethcathinone (3-MMC) | C₁₁H₁₅NO | 177.247 | Methyl group at the 3-position of the phenyl ring |

Data sourced from PubChem and Wikipedia wikipedia.orgwikipedia.orgnih.gov

Research Significance and Current Gaps in Scholarly Literature

The primary significance of research into this compound lies in its status as an NPS. Forensic laboratories require analytical data and reference standards to identify the compound in seized materials. caymanchem.com However, a significant gap exists in the scholarly literature concerning its pharmacological and toxicological properties. caymanchem.com Most available information is limited to its chemical identification and its relationship to other cathinones.

There is a lack of published in vitro and in vivo studies to determine its specific mechanisms of action, such as its affinity for and activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. While it is presumed to act as a norepinephrine-dopamine reuptake inhibitor (NDRI), detailed comparative studies with its isomers are needed to confirm this and to understand its full pharmacological profile. ontosight.ai The metabolism, pharmacokinetic profile, and potential for long-term toxicity of 3-EMC remain largely unexplored. This lack of data means that the full public health implications of its use are not well understood, highlighting a critical area for future academic research. nih.govup.pt

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPFBCCXDQICHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348015 | |

| Record name | 3-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446466-60-8 | |

| Record name | 3-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Research of 3 Ethylmethcathinone Hydrochloride

Established Synthetic Routes for Substituted Cathinone (B1664624) Derivatives

The synthesis of 3-Ethylmethcathinone, like many of its substituted cathinone analogues, typically follows a well-documented chemical pathway. These methods are adapted from classical organic reactions to construct the characteristic β-keto-phenethylamine core.

Alpha-Bromination and Amine Condensation Strategies

The most prevalent synthetic route to 3-Ethylmethcathinone hydrochloride begins with a suitable ketone precursor, in this case, 1-(3-ethylphenyl)propan-1-one, also known as 3-ethylpropiophenone. unodc.org The synthesis proceeds primarily through a two-step process:

Alpha-Bromination: The first step involves the selective halogenation of the α-carbon (the carbon atom adjacent to the carbonyl group). This is typically achieved by reacting the starting ketone with an electrophilic bromine source, such as elemental bromine (Br₂), often in a solvent like glacial acetic acid. mdpi.com The acidic conditions promote the formation of an enol intermediate, which then readily reacts with the bromine. mdpi.com Alternative brominating systems, such as hydrogen peroxide and hydrobromic acid (H₂O₂-HBr), can also be employed for this transformation. organic-chemistry.org The result of this step is the formation of an α-bromoketone, specifically 1-bromo-1-(3-ethylphenyl)propan-1-one. Careful control of stoichiometry is crucial to minimize the formation of dibrominated byproducts. mdpi.com

Amine Condensation (Amination): The α-bromoketone intermediate is highly reactive and serves as an excellent substrate for nucleophilic substitution. nih.gov In the second step, this intermediate is reacted with methylamine (B109427) (CH₃NH₂) to form the desired cathinone structure. This reaction is a nucleophilic aliphatic substitution where the nitrogen atom of the methylamine displaces the bromide ion, forming a new carbon-nitrogen bond. acs.org This yields the free base form of 3-Ethylmethcathinone. The reaction of α-haloamides, a related class of compounds, with amines is a well-established method for forming α-amino amides, highlighting the reliability of this type of substitution. nih.gov

Formation and Isolation as Hydrochloride Salts

The free base form of most cathinones, including 3-Ethylmethcathinone, is often an unstable oil prone to degradation and dimerization. nih.govwikipedia.org To create a more stable, solid, and handleable product, the free base is converted into a salt. The hydrochloride salt is the most common form for these compounds. europa.eu

The process involves dissolving the crude 3-Ethylmethcathinone free base in a suitable non-polar organic solvent, such as diethyl ether or ethyl acetate. Subsequently, a solution of hydrogen chloride (HCl), typically dissolved in an organic solvent like isopropanol, dioxane, or ether, is added to the mixture. acs.orgreddit.com The addition of acid protonates the basic nitrogen atom of the cathinone, leading to the formation of the ammonium (B1175870) hydrochloride salt. This salt is generally insoluble in the non-polar solvent and precipitates out as a solid. The resulting crystalline solid can then be isolated through filtration, washed with a cold solvent to remove any soluble impurities, and dried. reddit.com The final product is this compound, a crystalline solid. caymanchem.com

Table 1: Key Reactants and Intermediates in the Synthesis of this compound

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Starting Material | 1-(3-ethylphenyl)propan-1-one | C₁₁H₁₄O |

| Brominating Agent | Bromine | Br₂ |

| Intermediate | 1-bromo-1-(3-ethylphenyl)propan-1-one | C₁₁H₁₃BrO |

| Aminating Agent | Methylamine | CH₃NH₂ |

| Free Base Product | 3-Ethylmethcathinone | C₁₂H₁₇NO |

| Acid for Salt Formation | Hydrogen Chloride | HCl |

| Final Product | This compound | C₁₂H₁₇NO · HCl |

Investigation of Impurities and Byproducts in Synthetic Pathways

The synthesis of this compound is not without the potential for the formation of impurities and byproducts. These can arise from incomplete reactions, side reactions, or the degradation of the product itself.

Characterization of Synthetic Precursors and Decomposition Products

Impurities in a final batch of this compound can often be traced back to the starting materials or arise during the synthesis and storage.

Synthetic Precursors: The primary precursor for the synthesis is 3-ethylpropiophenone. unodc.org Incomplete reaction during the amination step can lead to the presence of the α-bromoketone intermediate in the final product. Similarly, unreacted 3-ethylpropiophenone may also persist if the initial bromination step is not carried to completion. In the synthesis of related compounds like MDPV, impurities often consist of excess starting materials. wikipedia.org

Decomposition Products: Cathinone derivatives are known to be unstable under certain conditions. nih.gov Cathinone itself is labile and can transform into a dimer (3,6-dimethyl-2,5-diphenylpyrazine). wikipedia.orgeuropa.eu This dimerization is a common degradation pathway for primary amine cathinones. Furthermore, oxidation can occur, leading to the formation of dione (B5365651) byproducts. For instance, studies on ethylone, a related cathinone, showed it can decompose to form 3',4'-methylenedioxyphenyl-1,2-propanedione, particularly when exposed to heat or acidic/alkaline conditions. nih.gov

Isomeric Considerations in Synthesis Outcomes (e.g., Phenylacetone-based Isomers)

Isomeric purity is a significant concern in the synthesis of substituted cathinones.

Positional Isomers: The identity of the final product is dictated by the substitution pattern on the starting phenyl ring. To synthesize 3-Ethylmethcathinone, one must start with 3-ethylpropiophenone. If the precursor material is a mixture of isomers (e.g., containing 2-ethylpropiophenone or 4-ethylpropiophenone), the final product will be a corresponding mixture of 3-EMC, 2-EMC, and 4-EMC. The differentiation of these positional isomers can be an analytical challenge, as they often have very similar chromatographic behavior and mass spectra. researchgate.netresearchgate.net

Enantiomers (Stereoisomers): The α-carbon of the 3-Ethylmethcathinone molecule is a chiral center. Therefore, the compound exists as a pair of enantiomers: (S)-3-Ethylmethcathinone and (R)-3-Ethylmethcathinone. A standard synthesis, such as the one described above, does not differentiate between these and will produce a 1:1 racemic mixture of the two enantiomers. nih.gov The separation of these enantiomers requires specialized techniques, such as chiral chromatography or resolution with a chiral resolving agent. nih.gov

Table 2: Potential Isomeric and Synthetic Impurities in this compound Synthesis

| Impurity Type | Example(s) | Origin |

|---|---|---|

| Positional Isomer | 2-Ethylmethcathinone, 4-Ethylmethcathinone | Use of impure isomeric starting material |

| Stereoisomer | (R)-3-Ethylmethcathinone, (S)-3-Ethylmethcathinone | Non-stereoselective synthesis (results in a racemic mixture) |

| Unreacted Precursor | 1-(3-ethylphenyl)propan-1-one | Incomplete bromination |

| Unreacted Intermediate | 1-bromo-1-(3-ethylphenyl)propan-1-one | Incomplete amination |

| Side-reaction Product | Dibrominated ketones | Over-bromination of starting material |

| Decomposition Product | Dimerization products, diones | Instability of the cathinone free base |

Advancements and Challenges in the Laboratory Synthesis of this compound

While the synthetic route to this compound is straightforward in principle, its practical execution presents several challenges.

A primary challenge is the inherent instability of the cathinone free base. wikipedia.org Its propensity to dimerize or degrade requires that the amination product be handled quickly and converted to the more stable hydrochloride salt. nih.goveuropa.eu

Another significant hurdle is the isolation and crystallization of the final hydrochloride salt. Researchers have reported difficulties in getting cathinone salts to precipitate cleanly from solution. reddit.com Instead of forming a filterable solid, the product can sometimes "crash out" as a crude, oily sludge or a hygroscopic substance that readily absorbs atmospheric moisture, making it difficult to handle and purify. reddit.comresearchgate.net This may necessitate extensive purification steps like recrystallization from various solvent systems to obtain a crystalline solid.

Furthermore, controlling the selectivity of the reactions is critical. During the α-bromination step, there is a risk of over-halogenation, leading to α,α-dibromoketones, or bromination of the aromatic ring, especially if it contains activating substituents. mdpi.com These side reactions reduce the yield of the desired product and complicate purification.

Advancements in organic synthesis may offer solutions to some of these challenges. The development of more selective and milder catalytic systems for the α-amination of ketones, for example, could improve yields and reduce byproducts. princeton.edu One-pot procedures where bromination and amination occur in the same reaction vessel could streamline the process, though this requires careful selection of reagents and conditions to avoid undesired interactions. researchgate.net

Pharmacological Investigations of 3 Ethylmethcathinone Hydrochloride

Mechanisms of Action on Monoamine Neurotransmitter Systems

The primary mechanism of action for many synthetic cathinones involves the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission. nih.govpurdue.edu This is typically achieved through the inhibition of their respective transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or by promoting the release of these neurotransmitters. purdue.edunih.govresearchgate.net

Reuptake Inhibition of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) Transporters (DAT, NET, SERT)

Neurotransmitter Releasing Agent Activity in Preclinical Models

Similarly, there is a lack of published preclinical studies that have specifically investigated the capacity of 3-Ethylmethcathinone hydrochloride to act as a releasing agent for dopamine, norepinephrine, or serotonin. Determining whether 3-EMC primarily functions as a reuptake inhibitor or a releasing agent would require specific assays, such as synaptosome release experiments, for which data on this compound have not been published.

Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) Profile Characterization

Some sources suggest that 3-Ethylmethcathinone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). ontosight.ai This classification implies that it would primarily block the reuptake of norepinephrine and dopamine, leading to increased extracellular concentrations of these neurotransmitters. However, without empirical data from transporter inhibition assays, this characterization remains presumptive. A definitive NDRI profile would be established by demonstrating high affinity for NET and DAT with significantly lower affinity for SERT.

Ligand-Receptor Interactions and Transporter Binding Studies

A comprehensive understanding of a compound's pharmacological profile also requires an assessment of its interactions with various central nervous system receptors.

Affinity and Selectivity for Monoamine Transporters

Quantitative data on the binding affinity (e.g., Ki values) of this compound for DAT, NET, and SERT are not available in the scientific literature. This information is critical for determining its selectivity profile. The selectivity ratio, for instance between DAT and SERT, is a key factor in predicting the potential psychoactive effects of a substance.

Structure Activity Relationship Sar Studies for 3 Ethylmethcathinone Hydrochloride and Analogues

Comparative SAR with Other Synthetic Cathinones and Amphetamine-Type Stimulants

The structure-activity relationship (SAR) of 3-ethylmethcathinone (3-EMC) can be understood by comparing its chemical structure to that of other synthetic cathinones and amphetamine-type stimulants. These comparisons help predict its pharmacological profile, particularly its interaction with monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). The core structure of these compounds is a phenethylamine (B48288) backbone, with modifications that significantly alter their potency and selectivity. nih.govscielo.org.mx

Synthetic cathinones are chemically distinguished from amphetamines by the presence of a β-keto group (a carbonyl group at the beta carbon of the side chain). nih.gov This modification generally influences the molecule's interaction with monoamine transporters. Like amphetamines, synthetic cathinones can act as either reuptake inhibitors, which block the transporter, or as releasing agents (substrates), which are transported into the neuron and trigger reverse transport of neurotransmitters. nih.gov

Comparison with Other Synthetic Cathinones

The pharmacological profile of synthetic cathinones is heavily influenced by substitutions on the aromatic ring, the α-carbon, and the amino group. acs.org 3-EMC is a structural isomer of the more well-known 4-methylmethcathinone (mephedrone) and a positional isomer of 3-methylmethcathinone (3-MMC).

Aryl group substitutions are critical in determining the balance of activity between dopamine and serotonin transporters. For instance, mephedrone (B570743) (4-methylmethcathinone) and methylone possess significant serotonergic activity in addition to their effects on dopamine, which is attributed to the para-substitution on the phenyl ring. scielo.org.mxnih.gov Mephedrone, for example, causes a massive increase in extracellular serotonin (941%) and dopamine (496%) levels. nih.gov This dual action is believed to contribute to its characteristic psychostimulant and empathogenic effects. nih.gov

In contrast, substitutions at the meta-position (position 3), as seen in 3-EMC, are less studied. However, data on 3-MMC suggests that meta-substituted compounds may retain potent dopaminergic activity. The shift of the alkyl group from the para- (position 4) to the meta- (position 3) position is expected to alter the interaction with monoamine transporters. While specific binding data for 3-EMC is limited, it is hypothesized that like other N-methylated cathinones, it primarily functions as a releasing agent at DAT and NET. Early SAR studies on methcathinone (B1676376) analogues showed that aryl substitutions generally decrease the stimulant and DAT-releasing effects compared to the parent compound, methcathinone. nih.gov

The table below presents comparative data for various synthetic cathinones, illustrating how different substitutions affect their interaction with monoamine transporters.

Table 1: Comparative Monoamine Transporter Interaction of Selected Synthetic Cathinones

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism |

|---|---|---|---|---|

| Methcathinone | 76 | 45 | 1,120 | Releaser |

| Mephedrone (4-MMC) | 122 | 50 | 168 | Releaser |

| Methylone | 150 | 148 | 291 | Releaser |

| MDMA | 340 | 108 | 321 | Releaser |

| Cocaine | 271 | 304 | 297 | Inhibitor |

Data sourced from multiple in vitro studies. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of monoamine uptake.

Comparison with Amphetamine-Type Stimulants

The primary structural difference between the cathinone (B1664624) class (including 3-EMC) and the amphetamine class is the β-keto group on the cathinones. nih.gov Amphetamine and its N-methylated derivative, methamphetamine, are potent dopamine and norepinephrine releasing agents with comparatively weaker effects on serotonin. nih.gov

For example, amphetamine is approximately 3-fold selective for NET over DAT and 70-fold selective for DAT over SERT. The addition of an N-methyl group to form methamphetamine slightly decreases NET vs. DAT selectivity but significantly reduces the DAT vs. SERT selectivity to about 30-fold. nih.gov These compounds are classic examples of transport substrates that induce robust monoamine release. scielo.org.mx

The presence of the β-keto group in cathinones, like 3-EMC, increases the polarity of the molecule compared to its amphetamine counterpart (3-ethylamphetamine). This change can affect its ability to cross the blood-brain barrier and its affinity for the monoamine transporters. While both classes of compounds share the phenethylamine pharmacophore and are expected to have broadly similar pharmacological effects, the β-keto group modifies these properties. nih.gov For instance, methcathinone is a potent dopamine releasing agent, behaviorally more potent than methamphetamine in some assays. nih.gov The substitution pattern on the aromatic ring further modulates this activity, as seen in the comparison between the dopaminergic/serotonergic profile of MDMA (3,4-methylenedioxy-methamphetamine) and the more dopaminergic profile of methamphetamine. nih.gov

The table below compares the transporter affinities of key amphetamine-type stimulants.

Table 2: Comparative Monoamine Transporter Interaction of Amphetamine-Type Stimulants

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| d-Amphetamine | 24.8 | 7.4 | 3,330 | 134 |

| d-Methamphetamine | 12.3 | 14.1 | 1,130 | 92 |

| MDMA | 340 | 108 | 321 | 0.94 |

Data sourced from multiple in vitro studies. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of monoamine uptake. The DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter.

Analytical Methodologies for 3 Ethylmethcathinone Hydrochloride Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 3-EMC, providing the means to separate it from complex matrices and quantify its presence with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like synthetic cathinones. nih.gov While direct GC-MS analysis of some cathinones can be challenging due to their potential for thermal degradation, derivatization techniques can be employed to enhance their volatility and stability. nih.govnih.gov In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

A study on the analysis of various "bath salts" using GC-MS demonstrated the capability of this technique to separate and identify different synthetic cathinones. uab.edu The validation of such methods typically involves determining parameters like the limit of detection (LOD), which for some cathinones was found to be in the range of 2 to 50 μg/mL depending on the specific compound and the solvent used. uab.edu For comprehensive analysis, a GC-MS/MS method can be developed, offering enhanced selectivity and sensitivity, which is particularly useful for detecting trace amounts of the substance in complex biological samples like oral fluid and sweat. nih.gov

Table 1: GC-MS Parameters for Synthetic Cathinone (B1664624) Analysis

| Parameter | Value/Condition | Reference |

| Derivatization Agent | Pentafluoropropionic anhydride | nih.gov |

| Injection Volume | 1 µL | nih.gov |

| Limit of Detection (LOD) | 2-50 µg/mL (for various cathinones) | uab.edu |

| Matrices | Oral fluid, sweat | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Developments

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of synthetic cathinones due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS. nih.govnih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of specific product ions, which significantly reduces matrix interference and improves quantification accuracy. nih.govresearchgate.net

Numerous LC-MS/MS methods have been developed and validated for the quantification of synthetic cathinones in various biological matrices, including urine, blood, and hair. nih.govnih.gov These methods often involve a simple extraction procedure followed by chromatographic separation on a suitable column, such as an Atlantis T3. nih.govresearchgate.net The total run time for such analyses can be as short as 13 minutes, with analytes eluting within 8.2 minutes. nih.gov High-resolution mass spectrometry (LC-HRMS) offers even greater specificity by providing highly accurate mass measurements, which aids in the identification of unknown compounds and their metabolites.

Table 2: LC-MS/MS Method Parameters for Synthetic Cathinone Analysis

| Parameter | Condition | Reference |

| Chromatographic Column | Atlantis T3 (3 µm; 2.1x50 mm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and ammonium (B1175870) formate/formic acid in water | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 1 ng/mL (in urine) | nih.gov |

| Extraction Recovery | 40.5-92.1% (in hair) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for Compound Resolution

High-performance liquid chromatography (HPLC) with UV detection is another valuable technique for the analysis of synthetic cathinones. bohrium.com While not as sensitive or selective as mass spectrometry, HPLC-UV can be a cost-effective method for screening and quantification when dealing with less complex samples. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase of the HPLC column. nih.gov

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for the separation of drugs of abuse and their metabolites. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an applied electric field. nih.gov This technique boasts several advantages, including high efficiency, short analysis times, small sample volume requirements, and low operational costs. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), can be employed to optimize the separation of various compounds, including charged and neutral molecules. nih.govnih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power, combining the high separation efficiency of CE with the sensitive and selective detection of MS. bohrium.com

Chiral Separation Techniques for Enantiomer Resolution (e.g., HPLC-Chiral Stationary Phases)

Many synthetic cathinones, including 3-EMC, possess a chiral center, meaning they can exist as two enantiomers (mirror-image isomers). nih.govyoutube.com These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual enantiomers is of significant importance.

Chiral separation can be achieved using various techniques, with high-performance liquid chromatography utilizing a chiral stationary phase (CSP) being one of the most common and effective methods. youtube.commdpi.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation. youtube.com The choice of the CSP and the mobile phase is critical for achieving optimal resolution. mdpi.com For instance, polysaccharide-based chiral stationary phases are often used for the enantiomeric separation of cathinone derivatives. bohrium.com

Capillary electrophoresis is also a valuable tool for chiral separations. nih.gov By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, the enantiomers form transient diastereomeric complexes that have different electrophoretic mobilities, allowing for their separation. nih.gov The concentration of the chiral selector and the pH of the electrolyte are key parameters that need to be optimized to achieve the best separation. nih.gov

Table 3: Chiral Separation Techniques for Cathinone Enantiomers

| Technique | Chiral Selector/Stationary Phase | Key Optimization Parameters | Reference |

| HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Mobile phase composition, temperature | bohrium.commdpi.com |

| Capillary Electrophoresis | Cyclodextrin derivatives (e.g., carboxymethylated β-cyclodextrin) | Selector concentration, pH | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules like 3-EMC, providing detailed information about their chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound. scielo.org.mxnih.gov FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. nih.gov Together, they provide a comprehensive picture of the vibrational modes of a molecule. scielo.org.mx

Metabolism and Biotransformation Research of 3 Ethylmethcathinone Hydrochloride Preclinical and in Vitro Studies

Elucidation of Metabolic Pathways in Preclinical Models

In vitro models, particularly human liver microsomes (HLM), are fundamental tools for elucidating the metabolic fate of new compounds. For synthetic cathinones, HLM incubations have consistently identified several key metabolic reactions. The metabolism of cathinones is primarily mediated by cytochrome P450 (CYP) enzymes. Studies on various cathinone (B1664624) derivatives have implicated several CYP isoforms, with CYP2D6 being a key enzyme in the metabolism of many synthetic cathinones. Other involved enzymes include CYP1A2, CYP2B6, and CYP2C19.

Based on the structure of 3-EMC, the following phase I metabolic pathways are anticipated:

N-dealkylation: The removal of the methyl group from the nitrogen atom to form the corresponding primary amine metabolite.

β-Ketone reduction: The reduction of the ketone group to a secondary alcohol, resulting in a norephedrine-type metabolite.

Hydroxylation: The addition of a hydroxyl group to the ethyl group on the aromatic ring.

Phase II metabolism, which typically follows phase I reactions, would likely involve the glucuronidation of the hydroxylated metabolites.

The metabolism of 3-EMC can be compared to that of its close structural analog, 4-methylmethcathinone (mephedrone, 4-MMC), as well as other related cathinones. Studies on 4-MMC have identified three main metabolic pathways: N-demethylation to form 4-methylcathinone (nor-mephedrone), hydroxylation of the tolyl group to form 4-hydroxytolyl-mephedrone, and reduction of the keto group to form dihydromephedrone. oup.com These pathways are consistent with the predicted metabolism of 3-EMC.

Similarly, research on other synthetic cathinones like 4-methylethcathinone (4-MEC) has revealed analogous metabolic transformations, including reduction of the keto group, N-deethylation, and hydroxylation of the methyl group. amsterdamumc.nl The metabolic pathways of various synthetic cathinones often overlap, suggesting a common set of enzymatic processes.

Table 1: Predicted Phase I Metabolites of 3-Ethylmethcathinone Based on Analogous Cathinone Metabolism

| Metabolic Reaction | Predicted Metabolite Name | Notes |

| N-dealkylation | 3-Ethylcathinone (Nor-3-EMC) | Formation of a primary amine. |

| β-Ketone Reduction | Dihydro-3-ethylmethcathinone | Formation of a secondary alcohol. |

| Aromatic Hydroxylation | Hydroxyphenyl-3-ethylmethcathinone | Addition of a hydroxyl group to the phenyl ring. |

| Alkyl Hydroxylation | Hydroxyethyl-methcathinone | Addition of a hydroxyl group to the ethyl side chain. |

Identification and Characterization of Novel Metabolites

The identification of novel metabolites is crucial for forensic and clinical toxicology to confirm the intake of a parent compound, especially when the parent drug is rapidly metabolized and no longer detectable. For 3-EMC, while no specific novel metabolites have been definitively identified in published research, the combination of the primary metabolic pathways could lead to the formation of several di- and tri-hydroxylated or otherwise modified metabolites. The use of high-resolution mass spectrometry (HRMS) is a key analytical technique for the detection and structural elucidation of such novel metabolites in biological samples. frontiersin.org

Enantioselective Metabolism Research

Synthetic cathinones, including 3-EMC, are chiral molecules, meaning they exist as two enantiomers (R- and S-forms) which are mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological properties. researchgate.netnih.gov Consequently, their metabolism can also be enantioselective, with one enantiomer being metabolized at a different rate or through different pathways than the other.

Neurochemical Investigations of 3 Ethylmethcathinone Hydrochloride in Preclinical Models

Modulation of Monoamine Levels in Synaptic Clefts

3-Ethylmethcathinone hydrochloride (3-EMC) is a synthetic cathinone (B1664624) that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). ontosight.ai This mechanism of action leads to an elevation of norepinephrine (B1679862) and dopamine (B1211576) levels in the synaptic cleft by obstructing their reuptake from the synapse. ontosight.ai The basic structure of 3-EMC, a substituted cathinone, features a propanone backbone with a 3-ethylphenyl group and a methylamino group. ontosight.ai It is this specific molecular arrangement that dictates its interaction with monoamine transporters.

The primary neurochemical effect of 3-EMC is to increase the extracellular concentrations of the monoamine neurotransmitters dopamine and norepinephrine. ontosight.ai By blocking the reuptake of these neurotransmitters, 3-EMC effectively prolongs their presence and action within the synaptic cleft, leading to enhanced signaling. This modulation of monoamine levels is the foundational mechanism behind its stimulant properties. ontosight.ai

Research on Neuronal Transporter Function Alterations

The primary mechanism through which 3-EMC alters neuronal transporter function is through competitive inhibition of substrate binding to the dopamine and norepinephrine transporters. ontosight.ainih.gov This action blocks the normal reuptake process, leading to the accumulation of these neurotransmitters in the synapse.

Research into related compounds provides further insight into these interactions. For instance, studies on methcathinone (B1676376) have shown that it not only inhibits serotonin (B10506) uptake but also acts as a substrate for the serotonin transporter, meaning it can be transported into the neuron by SERT. nih.gov This can lead to a carrier-mediated exchange process, further influencing neurotransmitter levels. nih.gov

Furthermore, the interaction with transporters can be allosteric, as seen with para-trifluoromethyl-methcathinone, which can trap the serotonin transporter in an inactive state. nih.gov While not directly about 3-EMC, this highlights the complex ways cathinones can modulate transporter function beyond simple competitive inhibition. The phosphorylation state of the transporter protein itself, as demonstrated in studies of the dopamine transporter, can also regulate its activity and response to substrates like amphetamines. nih.gov

Comparative Neurochemical Profiles with Classic Psychostimulants (e.g., Cocaine, Methamphetamine)

When comparing the neurochemical profile of 3-EMC to classic psychostimulants, key differences and similarities emerge.

Versus Cocaine: Both 3-EMC and cocaine act as reuptake inhibitors of dopamine and norepinephrine. ontosight.ainih.gov However, the specifics of their interactions with the transporters can differ. Cocaine is a non-substrate inhibitor, meaning it blocks the transporter without being transported itself. nih.gov While direct comparative studies on the binding kinetics of 3-EMC are limited, its structural similarity to other cathinones suggests it may also act primarily as a reuptake inhibitor. In terms of pharmacokinetics, studies comparing cocaine and methamphetamine have shown that methamphetamine has a slower clearance from the brain, which may contribute to its longer-lasting effects and potentially greater neurotoxicity. nih.gov

Versus Methamphetamine: Methamphetamine's mechanism is more complex than that of a simple reuptake inhibitor. It acts as a substrate for monoamine transporters and induces the reverse transport (efflux) of dopamine, norepinephrine, and to a lesser extent, serotonin. nih.govfrontiersin.org This results in a more pronounced and rapid increase in synaptic monoamine levels compared to reuptake inhibition alone. While some cathinones, like 3-FMC, have been shown to induce dopamine release similar to methamphetamine, the primary characterization of 3-EMC is as a reuptake inhibitor. ontosight.ainih.gov Studies have also shown that methamphetamine can lead to long-term depletion of dopamine and its metabolites, an effect that is often associated with neurotoxicity. nih.gov

The table below provides a simplified comparison based on the primary mechanisms of action.

| Compound | Primary Mechanism | Primary Monoamine Systems Affected |

| 3-Ethylmethcathinone | Norepinephrine-Dopamine Reuptake Inhibitor ontosight.ai | Dopamine, Norepinephrine ontosight.ai |

| Cocaine | Dopamine-Norepinephrine Reuptake Inhibitor nih.gov | Dopamine, Norepinephrine nih.gov |

| Methamphetamine | Releaser and Reuptake Inhibitor nih.gov | Dopamine, Norepinephrine, Serotonin nih.gov |

Forensic Science Research on 3 Ethylmethcathinone Hydrochloride

Development of Methodologies for Seized Material Analysis and Confirmation

The emergence of novel psychoactive substances (NPS) like 3-EMC has necessitated the development and adaptation of a wide range of analytical techniques for the examination of seized materials. cfsre.org Forensic chemistry laboratories now employ a diverse arsenal (B13267) of methods, from traditional to cutting-edge, to screen and confirm the presence of synthetic cathinones. cfsre.org

Initially, presumptive color and microcrystalline tests may be used for preliminary screening. However, for confirmatory analysis, a combination of more sophisticated techniques is standard practice. cfsre.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are workhorse methods, providing reliable identification and quantification. cfsre.orgnumberanalytics.com The use of high-resolution mass spectrometry (HRMS) offers enhanced confidence in compound identification by providing accurate mass data and detailed fragmentation spectra, which is particularly valuable for identifying new or unexpected substances. cfsre.org

Other techniques such as infrared (IR) and Raman spectroscopy, capillary electrophoresis, and nuclear magnetic resonance (NMR) spectroscopy are also employed, each offering unique advantages in structural elucidation. cfsre.org To ensure the accuracy and reliability of results, especially when dealing with unknown or novel cathinones, a multi-technique approach is strongly recommended. cfsre.org The development of these analytical workflows is a structured process, often following lifecycle management principles to ensure methods are robust and fit for purpose throughout their use. worldpharmatoday.comemendo.com

Table 1: Analytical Techniques for 3-EMC Analysis in Seized Materials

| Technique | Principle | Application in 3-EMC Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | A standard method for the identification and quantification of 3-EMC in seized powders and other materials. numberanalytics.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase and uses two stages of mass analysis for high selectivity and sensitivity. | Highly effective for detecting and quantifying 3-EMC and its metabolites in complex matrices. cfsre.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Crucial for the confident identification of novel or unknown cathinones like 3-EMC and for distinguishing between isomers. cfsre.orgnumberanalytics.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" of its chemical bonds. | Used for the structural confirmation of 3-EMC, particularly in distinguishing it from its isomers. cfsre.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | A powerful tool for the unambiguous structural elucidation of 3-EMC and its isomers. cfsre.orgnih.gov |

Discrimination of Positional and Structural Isomers in Forensic Samples

A significant challenge in the forensic analysis of 3-EMC is its differentiation from positional and structural isomers. These isomers often have identical molecular weights and produce very similar mass spectra, which can lead to misidentification using standard GC-MS methods alone. nih.govresearchgate.net The legal status of a substance can depend on the specific isomer, making accurate identification critical for law enforcement and judicial proceedings. researchgate.net

To address this, forensic laboratories are increasingly adopting complementary analytical techniques. Gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) has proven to be a powerful tool for isomer differentiation, as it provides reproducible and discriminating spectra for aromatic ring-isomers. nih.gov While mass spectrometry is more sensitive to the amine portions of the molecule, VUV spectroscopy is specific to the ring position, offering orthogonal selectivity. nih.gov

Infrared spectroscopy is another valuable technique, as isomers often exhibit distinct IR spectra that can be used for differentiation. nih.gov Furthermore, advanced chemometric analysis of mass spectral data, such as canonical discriminant analysis (CDA), can enhance the ability to distinguish between isomers even when their mass spectra are very similar. researchgate.net Chiral separation techniques, such as chiral liquid chromatography, are also essential for distinguishing between enantiomers, which can have different potencies and physiological effects. nih.govmdpi.com

Source Determination and Profiling through Impurity Analysis in Illicit Preparations

The chemical analysis of impurities in illicit drug seizures can provide valuable intelligence for law enforcement agencies. By identifying and quantifying the by-products, unreacted starting materials, and reagents present in a sample, it is possible to link different seizures to a common manufacturing source or synthetic route. unodc.org This process, known as chemical profiling, can help to dismantle clandestine laboratories and disrupt drug trafficking networks.

For synthetic cathinones like 3-EMC, the impurity profile is dependent on the specific synthetic pathway used in its production. Different synthetic methods will result in a unique set of characteristic impurities. unodc.org For example, the analysis of by-products in amphetamine seizures has been used to identify the specific chemical route employed by clandestine chemists. unodc.org Similar principles can be applied to the analysis of 3-EMC, although the constant evolution of synthetic methods for NPS presents an ongoing challenge.

The development of robust analytical methods for impurity profiling is crucial. These methods must be sensitive enough to detect trace-level impurities and selective enough to resolve them from the main drug substance and other components of the seized material. unodc.org

Wastewater-Based Epidemiology in Monitoring Chemical Compound Presence in Communities

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring the use of illicit drugs, including synthetic cathinones, at the community level. researchgate.netresearchgate.net By analyzing raw municipal wastewater for the presence of drugs and their metabolites, researchers can obtain objective, near-real-time data on drug consumption trends within a specific population. kcl.ac.ukacs.org This approach provides a complementary data source to traditional epidemiological indicators such as surveys and seizure data.

Studies have successfully applied WBE to monitor the use of various synthetic cathinones in different European countries and other regions. kcl.ac.uknih.gov For instance, WBE has been used to track the prevalence of substances like mephedrone (B570743) and methcathinone (B1676376), revealing spatial and temporal trends in their consumption. kcl.ac.uk A study monitoring NPS over three years in 16 countries found that synthetic cathinones were the most frequently detected class of NPS. nih.gov

The analytical methods used in WBE typically involve solid-phase extraction (SPE) to concentrate the target analytes from the wastewater matrix, followed by analysis using LC-MS/MS. researchgate.netkcl.ac.uk Method validation is critical to ensure the accuracy and reliability of the data, with parameters such as recovery, matrix effects, and limits of quantification being carefully assessed. nih.gov

Table 2: Findings from Wastewater-Based Epidemiology Studies on Synthetic Cathinones

| Study Focus | Key Findings |

|---|---|

| Monitoring in European Countries | Mephedrone and methcathinone were the most frequently detected synthetic cathinones in a study across four European countries. kcl.ac.uk |

| International Surveillance Program | Synthetic cathinones were the most commonly found class of NPS in a three-year study covering 47 sites in 16 countries. nih.gov |

| Emergence of New Analogs | WBE has been instrumental in detecting the emergence and spread of new cathinone (B1664624) derivatives in different geographical regions. nih.gov |

| Method Development | Methods based on SPE and LC-MS/MS have been developed and validated for the quantification of a wide range of synthetic cathinones in wastewater. researchgate.netkcl.ac.uk |

Analytical Challenges in Forensic Identification and Quantification of Novel Cathinones

The rapid and continuous emergence of novel cathinones presents a number of significant analytical challenges for forensic laboratories. nih.govojp.gov These challenges include:

Lack of Reference Materials: The identification and quantification of a new substance typically require a certified reference standard. For many novel cathinones, these standards are not immediately available, hindering the ability of laboratories to confirm their presence in seized materials. numberanalytics.comnih.gov

Structural Diversity: The vast number of possible chemical modifications to the cathinone structure makes it difficult to develop comprehensive screening methods that can detect all potential analogs. acs.org

Isomerism: As discussed previously, the prevalence of isomers among synthetic cathinones complicates their identification and requires the use of advanced analytical techniques. nih.govresearchgate.net

Matrix Effects: In biological samples and complex seized materials, other substances can interfere with the analysis, potentially leading to inaccurate quantification or false-negative results. researchgate.net

Thermal Instability: Some cathinones are thermally labile and can degrade during analysis by GC-MS, leading to the formation of artifacts and complicating interpretation of the results. ojp.gov

To overcome these challenges, forensic laboratories must continuously invest in new technologies, develop and validate new analytical methods, and foster collaboration and information sharing with other laboratories and regulatory agencies. numberanalytics.comnih.gov The use of HRMS, advanced spectroscopic techniques, and chemometrics are all playing an increasingly important role in the effort to keep pace with the evolving landscape of novel psychoactive substances. cfsre.orgnumberanalytics.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Ethylmethcathinone hydrochloride |

| Amphetamine |

| Benzocaine |

| Mephedrone (4-methylmethcathinone) |

| Methamphetamine |

| Methcathinone |

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for 3-Ethylmethcathinone hydrochloride, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via reductive amination of the corresponding β-keto precursor (e.g., 1-(3-ethylphenyl)-2-propanone) with methylamine, followed by hydrochloride salt formation. Reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (60–80°C), and stoichiometric ratios of reagents significantly affect yield and purity. For example, excess methylamine may reduce byproduct formation, while acidic conditions during salt formation must be carefully controlled to avoid decomposition .

- Advanced purification techniques, such as recrystallization from ethanol/ethyl acetate mixtures, are critical for achieving >98% purity, as noted in reference standard preparation protocols .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- GC-MS and HPLC-UV/Vis are standard for quantifying purity and detecting impurities, with retention time and spectral matching against authenticated standards .

- NMR (¹H/¹³C) and FT-IR provide structural confirmation, particularly for distinguishing regioisomers (e.g., differentiating 3-ethyl from 4-ethyl substitutions) .

- X-ray crystallography may resolve stereochemical ambiguities in crystalline forms, though this requires high-quality single crystals .

Q. What are the key stability considerations for long-term storage of this compound?

- The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Accelerated stability studies suggest degradation occurs above 40°C, forming N-oxide byproducts .

- Avoid exposure to light, as UV radiation can induce photolytic cleavage of the cathinone backbone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use respiratory protection (N95 masks or fume hoods) to avoid inhalation of fine particles, which may cause respiratory irritation (H335) .

- Nitrile gloves and chemical goggles are mandatory to prevent dermal/ocular exposure, as the compound is a skin irritant (H315/H319) .

- Emergency protocols require immediate rinsing of affected areas with water and medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

- In vitro assays (e.g., dopamine transporter inhibition in HEK293 cells) may overestimate potency due to the absence of metabolic enzymes. Co-incubation with liver microsomes or CYP450 inhibitors can simulate in vivo metabolism and reconcile differences .

- Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) in rodent models helps quantify bioavailability and blood-brain barrier penetration, which are critical for translating in vitro findings .

Q. What strategies optimize chiral resolution of this compound given its stereochemical complexity?

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers using hexane/isopropanol mobile phases. Enantiomeric excess (ee) ≥99% is achievable with iterative column conditioning .

- Asymmetric synthesis routes employing chiral auxiliaries (e.g., (R)-proline) or catalysts (e.g., BINAP-ruthenium complexes) can minimize racemization during synthesis .

Q. How should researchers design studies to isolate the primary effects of 3-Ethylmethcathinone from its metabolites?

- Stable isotope labeling (e.g., ¹³C or deuterium at the methylamine moiety) allows tracking of parent compound vs. metabolites in mass spectrometry .

- Knockout rodent models lacking specific CYP450 isoforms (e.g., CYP2D6) can identify metabolic pathways responsible for observed effects .

Q. What in silico models best predict interactions between 3-Ethylmethcathinone and neurotransmitter transporters?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using cryo-EM structures of the dopamine transporter (DAT) can map binding affinities and conformational changes .

- Machine learning models trained on cathinone structure-activity relationships (SAR) datasets improve predictions of off-target effects (e.g., serotonin transporter inhibition) .

Q. How can contradictions in neurochemical assay data (e.g., dopamine release vs. reuptake inhibition) be resolved?

- Fast-scan cyclic voltammetry (FSCV) in brain slices provides real-time dopamine release kinetics, distinguishing direct transporter inhibition from presynaptic vesicle depletion .

- Radioligand displacement assays using [³H]WIN-35,428 for DAT and [³H]citalopram for SERT clarify selectivity ratios and mitigate false positives from assay variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.